3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol
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Overview
Description
3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol is an organic compound with the molecular formula C10H10O3S It is a derivative of phenylpropynol, where the phenyl ring is substituted with a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a phenylacetylene derivative.
Sulfonylation: The phenylacetylene derivative undergoes sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the methanesulfonyl group to the phenyl ring.
Hydroxylation: The resulting sulfonylated phenylacetylene is then subjected to hydroxylation using a suitable reagent like sodium borohydride or lithium aluminum hydride to introduce the hydroxyl group at the terminal alkyne position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted phenylpropynol derivatives.
Scientific Research Applications
3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The alkyne group can participate in click chemistry reactions, making it a versatile tool in chemical biology. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
3-Phenylprop-2-yn-1-ol: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
3-(Methanesulfonyl)phenylacetylene: Lacks the hydroxyl group, limiting its hydrogen bonding capabilities.
3-Phenylprop-2-en-1-ol: Contains a double bond instead of a triple bond, affecting its reactivity and stability.
Uniqueness
3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol is unique due to the presence of both the methanesulfonyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
651310-31-5 |
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Molecular Formula |
C10H10O3S |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
3-(3-methylsulfonylphenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C10H10O3S/c1-14(12,13)10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8,11H,7H2,1H3 |
InChI Key |
MBTMWPLMNSPDOT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C#CCO |
Origin of Product |
United States |
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